D-alpha-aminobutyric acid is an optically active form of alpha-aminobutyric acid having D-configuration. It is an alpha-aminobutyric acid and a D-alpha-amino acid. It is an enantiomer of a L-alpha-aminobutyric acid.
D-2-Aminobutyric acid
CAS No.: 2623-91-8
Cat. No.: VC21537032
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2623-91-8 |
---|---|
Molecular Formula | C4H9NO2 |
Molecular Weight | 103.12 g/mol |
IUPAC Name | (2R)-2-aminobutanoic acid |
Standard InChI | InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1 |
Standard InChI Key | QWCKQJZIFLGMSD-GSVOUGTGSA-N |
Isomeric SMILES | CC[C@H](C(=O)[O-])[NH3+] |
SMILES | CCC(C(=O)O)N |
Canonical SMILES | CCC(C(=O)[O-])[NH3+] |
Chemical Structure and Properties
Molecular Identity
D-2-Aminobutyric acid is characterized by specific chemical identifiers that distinguish it from related compounds:
Parameter | Value |
---|---|
IUPAC Name | (2R)-2-aminobutanoic acid |
Molecular Formula | C₄H₉NO₂ |
Molecular Weight | 103.12 g/mol |
CAS Registry Number | 2623-91-8 |
InChI Key | QWCKQJZIFLGMSD-GSVOUGTGSA-N |
SMILES Notation | CCC@@HC(O)=O |
The chemical structure features a carboxylic acid group and an amino group attached to the alpha carbon, with the amino group in the D-configuration. This stereochemical arrangement is crucial for its biological recognition and activity .
Synonyms and Alternative Nomenclature
The compound is known by several alternative names in scientific literature:
These alternative names reflect different nomenclature systems and abbreviations used across various scientific disciplines.
Physical Properties and Chemical Characteristics
D-2-Aminobutyric acid possesses distinctive physical and chemical properties that influence its behavior in various experimental and biological contexts.
Physical State and Appearance
At room temperature, D-2-Aminobutyric acid exists as a white crystalline powder. Its appearance is consistent with many amino acids, presenting as a solid with well-defined crystalline structure .
Thermodynamic Properties
The compound exhibits notable thermal stability with specific thermodynamic parameters:
Property | Value |
---|---|
Melting Point | >300°C (with decomposition) |
Boiling Point | 215.2±23.0°C (predicted) |
Density | 1.2300 g/cm³ (estimated) |
Refractive Index | 1.4650 (estimated) |
These properties indicate that D-2-Aminobutyric acid has relatively high thermal stability, which is characteristic of amino acids with significant intermolecular hydrogen bonding .
Optical Properties
As a chiral compound, D-2-Aminobutyric acid exhibits optical activity:
Optical Property | Value |
---|---|
Specific Rotation | -21.2° (c=2, 6N HCl) |
Alternative Measurement | -20.2° to -22.2° (20°C, 589 nm) c=2, 6N HCl |
Optical Activity | [α]20/D -21° to -19° (c=4 in H₂O) |
The negative specific rotation distinguishes it from its L-enantiomer and the racemic mixture (DL-form), which shows [α]D20 0.0±0.1° due to equal quantities of D and L forms .
Solubility and Chemical Reactivity
D-2-Aminobutyric acid demonstrates differential solubility in various solvents:
Solvent | Solubility |
---|---|
Water | Soluble |
Ethanol | Practically insoluble |
Acetone | Practically insoluble |
This solubility profile is consistent with its zwitterionic character in aqueous solutions. The compound has an estimated pKa of 2.34±0.10, reflecting the acidity of its carboxylic acid group .
Biochemical Functions
Metabolic Pathways
D-2-Aminobutyric acid plays a significant role in multiple biochemical pathways. Research has shown that it is generated through an amino group transfer reaction to 2-oxobutyric acid, which is a byproduct of cysteine biosynthesis from cystathionine. This metabolic connection links D-2-Aminobutyric acid to sulfur amino acid metabolism and the transsulfuration pathway .
Relationship to Glutathione Homeostasis
One of the most significant biochemical roles of 2-Aminobutyric acid appears to be its involvement in glutathione homeostasis. Studies have demonstrated that circulating 2-Aminobutyric acid levels reflect hemodynamic changes and may serve as indicators of oxidative stress responses. Since cysteine is a rate-limiting substrate for glutathione synthesis, the production of 2-Aminobutyric acid may reflect compensatory mechanisms against oxidative stress .
The compound has been found to increase intracellular glutathione levels by activating AMP-activated protein kinase (AMPK), suggesting a protective role against oxidative damage. This function positions D-2-Aminobutyric acid as a potential therapeutic agent in conditions characterized by oxidative stress, such as certain cardiovascular disorders .
Research Findings and Applications
Cardioprotective Effects
Recent research has revealed promising applications for 2-Aminobutyric acid in cardiovascular health. A study published in Nature demonstrated that oral administration of 2-Aminobutyric acid efficiently raises both circulating and myocardial glutathione levels and protects against doxorubicin-induced cardiomyopathy in mice. These findings suggest potential therapeutic applications in preventing or mitigating chemotherapy-induced cardiotoxicity .
Research Applications
In laboratory settings, D-2-Aminobutyric acid serves various research purposes:
Application | Description |
---|---|
Amino Acid Research | Used as a reference compound in studies of amino acid metabolism |
Stereochemistry Studies | Employed in investigations of stereochemical influences on biological activity |
Peptide Synthesis | Utilized in solution phase peptide synthesis |
Enantiomeric Source | Serves as a source material for studying D-amino acid characteristics |
These diverse applications highlight the compound's utility in both basic research and potential therapeutic development .
Methods of Synthesis and Production
D-2-Aminobutyric acid can be produced through several synthetic routes. Commercial preparations typically involve the resolution of racemic 2-Aminobutyric acid to separate the D-isomer from the L-isomer. The racemic mixture is often synthesized through the amination of 2-ketobutyric acid followed by stereoselective crystallization or enzymatic resolution .
Stereoselective enzymatic methods have gained prominence for their ability to produce optically pure D-2-Aminobutyric acid. These approaches often utilize D-amino acid oxidases or stereoselective aminotransferases to achieve the desired stereochemical outcome with high optical purity .
Comparison with Related Compounds
D-2-Aminobutyric Acid vs. L-2-Aminobutyric Acid
While sharing the same chemical formula and functional groups, D-2-Aminobutyric acid differs from its L-counterpart in stereochemical configuration around the alpha carbon. This stereochemical difference results in opposite optical rotation values and potentially different biological activities. The L-form is more commonly found in natural systems, whereas the D-form often demonstrates distinct pharmacological properties .
Distinction from Gamma-Aminobutyric Acid (GABA)
It is crucial to distinguish D-2-Aminobutyric acid from gamma-aminobutyric acid (GABA), which is a major inhibitory neurotransmitter. While both are four-carbon amino acids, they differ fundamentally in the position of the amino group. In D-2-Aminobutyric acid, the amino group is attached to the alpha carbon (C2), whereas in GABA, it is attached to the gamma carbon (C4). This structural difference results in significantly different biological activities and roles .
The following table summarizes key differences between these related compounds:
Feature | D-2-Aminobutyric Acid | L-2-Aminobutyric Acid | Gamma-Aminobutyric Acid (GABA) |
---|---|---|---|
Configuration | D (R) | L (S) | Not applicable (no chiral center) |
Optical Rotation | Negative [-21.2°] | Positive | Not optically active |
Natural Abundance | Less common | More common | Abundant in brain tissue |
Primary Function | Metabolic intermediate, possible protective agent | Metabolic intermediate | Major inhibitory neurotransmitter |
Position of Amino Group | Alpha (C2) | Alpha (C2) | Gamma (C4) |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume